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molecular formula C15H25NO4 B1531916 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate CAS No. 1242268-17-2

6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

Cat. No. B1531916
M. Wt: 283.36 g/mol
InChI Key: MWXOEHQQUHBXTN-UHFFFAOYSA-N
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Patent
US09326985B2

Procedure details

Sodium hydride (60% in mineral oil) (2.06 g, 85.8 mmol) was added to dimethylsulfoxide (100 mL) at 15° C., and the mixture was stirred at 15° C. for 20 min. See FIG. 6. Trimethylsulfoxonium iodide (19.0 g, 85.8 mmol) was added, and the reaction mixture was stirred for 2 h, then 165b (7.72 g, 28.7 mmol) was added and the resulting mixture was stirred at 15° C. for 50 h. Water (100 mL) was added, and the mixture was extracted with EtOAc (200 mL×3). The combined organic extracts were washed with brine (100 mL×2), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column (petroleum ether: EtOAc=2:1) to yield 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate 165c (4.4 g, 54%) as a colorless oil. 1H NMR (400 MHz, CD3CN): δ 4.06-4.04 (m, 2H), 3.40-3.18 (m, 4H), 1.92-1.90 (m, 1H), 1.59-1.50 (m, 3H), 1.39-1.30 (m, 10H), 1.19-1.16 (m, 3H), 1.03-1.01 (m, 1H), 0.91-0.93 (m, 1H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
7.72 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CS(C)=O.[I-].[CH3:8][S+](C)(C)=O.[CH2:13]([O:15][C:16](=[O:31])[CH:17]=[C:18]1[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH2:19]1)[CH3:14]>O>[CH:17]1([C:16]([O:15][CH2:13][CH3:14])=[O:31])[C:18]2([CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH2:19]2)[CH2:8]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Three
Name
Quantity
7.72 g
Type
reactant
Smiles
C(C)OC(C=C1CCN(CC1)C(=O)OC(C)(C)C)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 15° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 15° C. for 50 h
Duration
50 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (200 mL×3)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (petroleum ether: EtOAc=2:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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